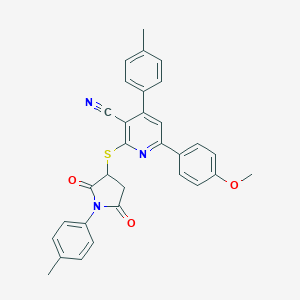
2-amino-3-benzoyl-1-(3-chlorophenyl)-4-phenyl-4,6,7,8-tetrahydroquinolin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-3-benzoyl-1-(3-chlorophenyl)-4-phenyl-4,6,7,8-tetrahydroquinolin-5-one, also known as CTQ, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the tetrahydroquinoline family, which is known for its diverse biological activities. In
Scientific Research Applications
2-amino-3-benzoyl-1-(3-chlorophenyl)-4-phenyl-4,6,7,8-tetrahydroquinolin-5-one has shown potential as a therapeutic agent for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has been reported to exhibit antiproliferative activity against various cancer cell lines, including breast, lung, and colon cancer. 2-amino-3-benzoyl-1-(3-chlorophenyl)-4-phenyl-4,6,7,8-tetrahydroquinolin-5-one has also been shown to inhibit the formation of amyloid beta plaques, which are a hallmark of Alzheimer's disease. Additionally, 2-amino-3-benzoyl-1-(3-chlorophenyl)-4-phenyl-4,6,7,8-tetrahydroquinolin-5-one has been reported to have neuroprotective effects against Parkinson's disease.
Mechanism of Action
The exact mechanism of action of 2-amino-3-benzoyl-1-(3-chlorophenyl)-4-phenyl-4,6,7,8-tetrahydroquinolin-5-one is not fully understood. However, it is believed to exert its effects by inhibiting various enzymes and signaling pathways. For example, 2-amino-3-benzoyl-1-(3-chlorophenyl)-4-phenyl-4,6,7,8-tetrahydroquinolin-5-one has been reported to inhibit the activity of topoisomerase II, which is an enzyme involved in DNA replication and repair. 2-amino-3-benzoyl-1-(3-chlorophenyl)-4-phenyl-4,6,7,8-tetrahydroquinolin-5-one has also been shown to inhibit the activation of NF-kappaB, which is a transcription factor involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects
2-amino-3-benzoyl-1-(3-chlorophenyl)-4-phenyl-4,6,7,8-tetrahydroquinolin-5-one has been shown to have a variety of biochemical and physiological effects. It has been reported to induce apoptosis, which is a form of programmed cell death, in cancer cells. 2-amino-3-benzoyl-1-(3-chlorophenyl)-4-phenyl-4,6,7,8-tetrahydroquinolin-5-one has also been shown to inhibit the migration and invasion of cancer cells. Additionally, 2-amino-3-benzoyl-1-(3-chlorophenyl)-4-phenyl-4,6,7,8-tetrahydroquinolin-5-one has been reported to reduce the levels of reactive oxygen species, which are molecules that can cause damage to cells and tissues.
Advantages and Limitations for Lab Experiments
One advantage of using 2-amino-3-benzoyl-1-(3-chlorophenyl)-4-phenyl-4,6,7,8-tetrahydroquinolin-5-one in lab experiments is its high potency and selectivity. 2-amino-3-benzoyl-1-(3-chlorophenyl)-4-phenyl-4,6,7,8-tetrahydroquinolin-5-one has been shown to exhibit activity at low concentrations, making it a useful tool for studying various biological processes. However, one limitation of using 2-amino-3-benzoyl-1-(3-chlorophenyl)-4-phenyl-4,6,7,8-tetrahydroquinolin-5-one is its relatively low solubility in aqueous solutions. This can make it difficult to prepare solutions of 2-amino-3-benzoyl-1-(3-chlorophenyl)-4-phenyl-4,6,7,8-tetrahydroquinolin-5-one for use in experiments.
Future Directions
There are several future directions for research on 2-amino-3-benzoyl-1-(3-chlorophenyl)-4-phenyl-4,6,7,8-tetrahydroquinolin-5-one. One area of interest is the development of new synthetic methods for 2-amino-3-benzoyl-1-(3-chlorophenyl)-4-phenyl-4,6,7,8-tetrahydroquinolin-5-one and its derivatives. This could lead to the discovery of new analogs with improved activity and selectivity. Another area of interest is the investigation of the pharmacokinetics and pharmacodynamics of 2-amino-3-benzoyl-1-(3-chlorophenyl)-4-phenyl-4,6,7,8-tetrahydroquinolin-5-one in vivo. This could provide valuable information for the development of 2-amino-3-benzoyl-1-(3-chlorophenyl)-4-phenyl-4,6,7,8-tetrahydroquinolin-5-one as a therapeutic agent. Additionally, the potential use of 2-amino-3-benzoyl-1-(3-chlorophenyl)-4-phenyl-4,6,7,8-tetrahydroquinolin-5-one in combination with other drugs for the treatment of cancer and other diseases should be explored.
Synthesis Methods
The synthesis of 2-amino-3-benzoyl-1-(3-chlorophenyl)-4-phenyl-4,6,7,8-tetrahydroquinolin-5-one involves the reaction of 3-chlorobenzaldehyde with 2-aminobenzophenone in the presence of a base such as potassium carbonate. The resulting intermediate is then subjected to a cyclization reaction using acetic anhydride and a catalyst such as sulfuric acid. The final product is obtained by recrystallization from a suitable solvent such as ethanol.
properties
Product Name |
2-amino-3-benzoyl-1-(3-chlorophenyl)-4-phenyl-4,6,7,8-tetrahydroquinolin-5-one |
|---|---|
Molecular Formula |
C28H23ClN2O2 |
Molecular Weight |
454.9 g/mol |
IUPAC Name |
2-amino-3-benzoyl-1-(3-chlorophenyl)-4-phenyl-4,6,7,8-tetrahydroquinolin-5-one |
InChI |
InChI=1S/C28H23ClN2O2/c29-20-13-7-14-21(17-20)31-22-15-8-16-23(32)25(22)24(18-9-3-1-4-10-18)26(28(31)30)27(33)19-11-5-2-6-12-19/h1-7,9-14,17,24H,8,15-16,30H2 |
InChI Key |
KJSXYTJWWOQMOT-UHFFFAOYSA-N |
Isomeric SMILES |
C1CC2=C(C(C(=C(N2C3=CC(=CC=C3)Cl)N)C(=O)C4=CC=CC=C4)C5=CC=CC=C5)C(=O)C1 |
SMILES |
C1CC2=C(C(C(=C(N2C3=CC(=CC=C3)Cl)N)C(=O)C4=CC=CC=C4)C5=CC=CC=C5)C(=O)C1 |
Canonical SMILES |
C1CC2=C(C(C(=C(N2C3=CC(=CC=C3)Cl)N)C(=O)C4=CC=CC=C4)C5=CC=CC=C5)C(=O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[3-({2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl}sulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B304273.png)

![2-[3-amino-4,6-dimethyl-2-(10H-phenothiazin-10-ylcarbonyl)thieno[2,3-b]pyridin-5-yl]-1-(4-bromophenyl)ethanone](/img/structure/B304275.png)
![2-(10H-phenothiazin-10-ylcarbonyl)-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine](/img/structure/B304276.png)
![6-methyl-2-(10H-phenothiazin-10-ylcarbonyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine](/img/structure/B304278.png)
![6-tert-butyl-2-(10H-phenothiazin-10-ylcarbonyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-3-amine](/img/structure/B304283.png)
![2-(10H-phenothiazin-10-ylcarbonyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-3-ylamine](/img/structure/B304285.png)
![4,6-dimethyl-2-(10H-phenothiazin-10-ylcarbonyl)thieno[2,3-b]pyridin-3-amine](/img/structure/B304287.png)
![2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-6-phenylnicotinonitrile](/img/structure/B304288.png)
![4-(2,3-dimethoxyphenyl)-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-6-phenylnicotinonitrile](/img/structure/B304291.png)
![2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-6-phenyl-4-(3,4,5-trimethoxyphenyl)nicotinonitrile](/img/structure/B304292.png)
![2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B304293.png)
![6-tert-butyl-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B304294.png)
![6-methyl-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B304295.png)